molecular formula C13H18O2 B1211808 Ethyl 4-tert-butylbenzoate CAS No. 5406-57-5

Ethyl 4-tert-butylbenzoate

Cat. No.: B1211808
CAS No.: 5406-57-5
M. Wt: 206.28 g/mol
InChI Key: LIQWHXBLFOERRD-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butylbenzoate is an organic compound with the molecular formula C13H18O2. It is a benzoate ester derived from the formal condensation of 4-tert-butylbenzoic acid with ethanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-tert-butylbenzoate can be synthesized through esterification. One common method involves reacting 4-tert-butylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

C6H4(CH3)3COOH+CH3CH2OHC6H4(CH3)3COOCH2CH3+H2O\text{C}_6\text{H}_4(\text{CH}_3)_3\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} C6​H4​(CH3​)3​COOH+CH3​CH2​OH→C6​H4​(CH3​)3​COOCH2​CH3​+H2​O

This reaction typically requires heating under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized catalysts are often employed to enhance yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-tert-butylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-tert-butylbenzoate primarily involves its ester functional group. The ester linkage can undergo hydrolysis or transesterification, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Properties

IUPAC Name

ethyl 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQWHXBLFOERRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968894
Record name Ethyl 4-tert-butylbenzoate
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-57-5
Record name Ethyl 4-(1,1-dimethylethyl)benzoate
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Record name Ethyl 4-(1,1-dimethylethyl)benzoate
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Record name NSC7038
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Record name Ethyl 4-tert-butylbenzoate
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Record name Ethyl 4-(1,1-dimethylethyl)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 4-tert-butylbenzoate in the synthesis of the OXD-7 molecule?

A1: this compound serves as a precursor in the multi-step synthesis of OXD-7 []. It undergoes a reaction with hydrazine hydrate to produce 4-(t-butyl)benzoyl hydrazine. This hydrazine derivative plays a crucial role in building the OXD-7 structure by reacting with m-phthaloyl chloride.

Q2: Are there alternative synthesis routes for OXD-7 that don't involve this compound?

A2: The provided research focuses specifically on the synthesis route involving this compound []. While alternative routes might exist, they are not explored in this study. Further research would be necessary to identify and compare different synthesis pathways for OXD-7.

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